molecular formula C11H9FN4O2 B1438888 8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 1105190-03-1

8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No. B1438888
M. Wt: 248.21 g/mol
InChI Key: NKKFSCXZNDOMIS-UHFFFAOYSA-N
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Description

Triazole analogues, which include compounds similar to the one you’re asking about, have significant biological and pharmacological properties . They are often used in medicinal chemistry due to their heterocyclic nature .


Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The process typically involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazine derivatives typically involve the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The process typically involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

Scientific Research Applications

Antitumor Activity and Cytotoxicity

A range of derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have demonstrated significant in vitro cytotoxic activities against various human carcinoma cells. For instance, specific compounds within this class have shown strong affinity towards LS180 cancer cells and exhibited non-toxic behavior towards normal cell lines, highlighting their potential as selective antitumor agents. Furthermore, certain derivatives have been found to induce DNA strand breakage in cancer cell lines, suggesting mechanisms of action that could be leveraged for therapeutic purposes. The ability of these compounds to exhibit significant viability decreases in human peripheral blood myeloma cells and carcinoma cells underscores their potential in cancer therapy (Sztanke et al., 2007).

Lipophilicity and Drug-Likeness

The lipophilicity of novel antitumor and analgesic active derivatives has been assessed through reversed-phase high-performance liquid chromatography (RP-HPLC) and computational methods. These studies provide insights into the structural properties that contribute to the drug-likeness of these compounds, adhering to Lipinski's rule of five. This analysis is crucial for understanding the pharmacokinetics and potential oral activity of these compounds in humans, which is a key factor in drug development (Sztanke et al., 2010).

Thermal Stability

The thermal stability of analgesic active derivatives has been characterized, revealing that these compounds are stable at room temperature, an important consideration for medical application. The decomposition behavior of these compounds, observed through thermogravimetric analysis, highlights the thermal robustness of para isomers over ortho analogues, a finding that could influence the design of storage and formulation strategies for potential drug candidates (Bartyzel et al., 2016).

Synthetic Strategies and Chemical Reactivity

Research has also focused on developing synthetic strategies for constructing novel derivatives of this compound class, exploring their reactivity and potential for generating diverse structures with varying biological activities. These synthetic approaches enable the design of compounds with specific properties tailored for therapeutic applications, contributing to the expansion of the chemical space of drug-like molecules (Kravchenko et al., 2014).

Future Directions

One potential future direction is the development of new and versatile radiolabelling techniques . These could provide a useful tool for new developments in PET imaging . Another direction could be the exploration of triazole compounds as different multi-target pharmacological activities .

properties

IUPAC Name

8-(4-fluorophenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2/c12-7-1-3-8(4-2-7)15-5-6-16-10(18)9(17)13-14-11(15)16/h1-4H,5-6H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFSCXZNDOMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)NN=C2N1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 4
8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 5
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8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 6
8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

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